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Compound of Interest

Compound Name: Ac-GAK-AMC

Cat. No.: B12388759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-

Glycyl-Arginyl-Lysyl-7-amino-4-methylcoumarin (Ac-GAK-AMC). It details the core principles of

its application in enzymatic assays, particularly for histone deacetylases (HDACs) and certain

proteases, experimental protocols, and the interpretation of the resulting fluorescence data.

Core Principle: Enzymatic Cleavage and
Fluorescence Activation
Ac-GAK-AMC is a synthetic peptide substrate linked to a fluorescent reporter molecule, 7-

amino-4-methylcoumarin (AMC). The fundamental principle of its use lies in the quenching of

the AMC fluorescence when it is part of the larger peptide structure. Upon enzymatic cleavage

of the amide bond between the lysine residue and AMC, the free AMC is released, resulting in

a significant increase in fluorescence intensity. This direct relationship between enzymatic

activity and fluorescence signal allows for sensitive and continuous monitoring of enzyme

kinetics.

The primary application of Ac-GAK-AMC is in a two-step assay to measure the activity of

histone deacetylases (HDACs). In this process, an HDAC enzyme first removes the acetyl

group from the lysine (K) residue of the Ac-GAK(Ac)-AMC substrate. Subsequently, a

developing enzyme, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-

terminal to the now deacetylated lysine, releasing the highly fluorescent AMC.
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Figure 1: Two-Step Enzymatic Cleavage of Ac-GAK(Ac)-AMC

Step 1: Deacetylation

Step 2: Proteolytic Cleavage

Ac-GAK(Ac)-AMC

Ac-GAK-AMC

 Acetate

Free AMC

 Ac-GAK

HDAC

Trypsin

Click to download full resolution via product page

Figure 1: Two-Step Enzymatic Cleavage of Ac-GAK(Ac)-AMC

Quantitative Data
Precise quantitative data for enzyme kinetics is crucial for inhibitor screening and mechanistic

studies. While specific Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for

Ac-GAK-AMC are not extensively reported in publicly available literature, data for analogous

and commonly used AMC-based substrates in HDAC and protease assays are provided below

for comparative purposes. It is strongly recommended that researchers determine these kinetic

parameters for their specific enzyme and assay conditions.
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Table 1: Fluorescence Properties of AMC and Conjugated Precursors

Compound
Excitation Max
(nm)

Emission Max (nm) Fluorescence State

Ac-Peptide-AMC

(general)
~330-350 ~390-400 Low / Quenched[1][2]

Free AMC ~340-380 ~440-460 High[1][2]

Table 2: Exemplary Kinetic Parameters for Related AMC Substrates

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

HDAC1
Boc-Lys(Ac)-

AMC
~20-50 Not specified Not specified

Trypsin
Boc-Gln-Ala-Arg-

AMC
230 0.013 56.5

Trypsin

Nα-Benzoyl-DL-

arginine p-

nitroanilide

(BAPNA)

380 3.14 8260[3]

Note: The data in Table 2 are for substrates structurally related to Ac-GAK-AMC and are

provided for illustrative purposes. Actual kinetic parameters will vary depending on the specific

peptide sequence, enzyme, and assay conditions.

Experimental Protocols
The following are detailed methodologies for performing enzymatic assays using Ac-GAK-
AMC.

Two-Step Histone Deacetylase (HDAC) Activity Assay
This protocol is designed for the indirect measurement of HDAC activity.
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Materials:

HDAC enzyme (e.g., recombinant human HDAC6)

Ac-GAK(Ac)-AMC substrate

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Trypsin (TPCK-treated)

HDAC Inhibitor (e.g., Trichostatin A) for control experiments

96-well black microplate

Fluorescence microplate reader

Protocol:

Reagent Preparation:

Prepare a stock solution of Ac-GAK(Ac)-AMC in DMSO. Further dilute to the desired

working concentration in HDAC Assay Buffer.

Prepare a stock solution of Trypsin in a suitable buffer.

Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer. Keep on ice.

HDAC Reaction:

To each well of a 96-well plate, add the HDAC enzyme.

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time.

Initiate the reaction by adding the Ac-GAK(Ac)-AMC substrate solution.

The final reaction volume is typically 50-100 µL.

Incubate the plate at 37°C for 30-60 minutes.
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Development Step:

Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding

Trypsin solution to each well.

Incubate at 37°C for 15-30 minutes.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation at

approximately 355 nm and emission at approximately 460 nm.[4]

The rate of increase in fluorescence is proportional to the HDAC activity.
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Figure 2: HDAC Activity Assay Workflow
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Figure 2: HDAC Activity Assay Workflow
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Direct Protease Activity Assay
This protocol is for enzymes that can directly cleave the Lys-AMC bond in Ac-GAK-AMC.

Materials:

Protease of interest

Ac-GAK-AMC substrate

Protease Assay Buffer (specific to the protease being studied)

96-well black microplate

Fluorescence microplate reader

Protocol:

Reagent Preparation:

Prepare a stock solution of Ac-GAK-AMC in DMSO and dilute to the working

concentration in Protease Assay Buffer.

Dilute the protease to the desired concentration in Protease Assay Buffer. Keep on ice.

Enzymatic Reaction and Measurement:

Add the Protease Assay Buffer and Ac-GAK-AMC substrate to the wells of the microplate.

Initiate the reaction by adding the protease solution.

Immediately place the plate in a pre-warmed fluorescence microplate reader.

Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for

30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.

The initial rate of the reaction (linear phase) is proportional to the protease activity.

Data Interpretation and Considerations
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Standard Curve: To quantify the amount of released AMC, it is essential to generate a

standard curve using known concentrations of free AMC under the same assay conditions.

Controls: Always include appropriate controls:

No-enzyme control: To determine the background fluorescence of the substrate.

No-substrate control: To measure any intrinsic fluorescence from the enzyme preparation.

Positive control: A known active enzyme to ensure the assay is working correctly.

Inhibitor control: (For HDAC assays) To confirm that the observed activity is due to the

target enzyme.

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can

be reabsorbed, leading to a non-linear relationship between fluorescence and concentration.

It is important to work within a concentration range where this effect is negligible.

Enzyme Stability: Ensure that the enzyme remains stable and active throughout the assay

period under the chosen conditions.

Logical Relationships in Assay Design
The design of a robust enzymatic assay using Ac-GAK-AMC involves several interconnected

considerations to ensure accurate and reproducible results.
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Figure 3: Logical Relationships in Assay Design
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Figure 3: Logical Relationships in Assay Design

By carefully considering these factors and following the detailed protocols, researchers can

effectively utilize Ac-GAK-AMC as a powerful tool for studying enzyme activity and for the

discovery and characterization of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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